molecular formula C6H4BClF2O2 B1598501 3-Chloro-2,6-difluorophenylboronic acid CAS No. 1031226-45-5

3-Chloro-2,6-difluorophenylboronic acid

Cat. No. B1598501
M. Wt: 192.36 g/mol
InChI Key: ZSMAOKOKSOKHOU-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 . It is a solid substance that is stored in a dry, sealed environment, preferably under -20°C .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-difluorophenylboronic acid is 1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure .


Chemical Reactions Analysis

3-Chloro-2,6-difluorophenylboronic acid can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also be used to prepare key intermediates for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2,6-difluorophenylboronic acid include a molecular weight of 192.36 , a solid physical form , and a storage temperature of under -20°C .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Boronic acids are used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
    • Method : The reaction involves the use of a palladium catalyst and a base to facilitate the coupling of an organoboron compound (like a boronic acid) with a halide .
    • Results : This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
  • Synthesis of Fluorinated Oligophenyls

    • Field : Materials Science
    • Application : 2,6-Difluorophenylboronic acid, a compound similar to 3-Chloro-2,6-difluorophenylboronic acid, has been used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl .
    • Method : This compound is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
    • Results : The resulting fluorinated oligophenyls have potential applications in the development of new materials for electronics .
  • Synthesis of Liquid Crystalline Compounds

    • Field : Materials Chemistry
    • Application : 3-Fluorophenylboronic acid, a compound related to 3-Chloro-2,6-difluorophenylboronic acid, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method : These compounds are synthesized via palladium-catalyzed cross-coupling reactions .
    • Results : The resulting liquid crystalline compounds have potential applications in the development of new materials for displays and other optical devices .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters, which could include derivatives of 3-Chloro-2,6-difluorophenylboronic acid, can be used in a catalytic protodeboronation process .
    • Method : This process involves a radical approach and can be paired with a Matteson–CH2– homologation .
    • Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence has been applied to methoxy protected ( )-D8-THC and cholesterol .
  • Synthesis of o-Phenylphenols

    • Field : Medicinal Chemistry
    • Application : 3-Fluorophenylboronic acid, a compound related to 3-Chloro-2,6-difluorophenylboronic acid, has been used in the synthesis of o-phenylphenols .
    • Method : These compounds are synthesized via palladium-catalyzed cross-coupling reactions .
    • Results : The resulting o-phenylphenols act as potent leukotriene B4 receptor agonists .

Safety And Hazards

The safety data sheet for 3-Chloro-2,6-difluorophenylboronic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(3-chloro-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMAOKOKSOKHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397533
Record name 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorophenylboronic acid

CAS RN

1031226-45-5
Record name 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-difluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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